![molecular formula C15H26N2O2 B11715377 N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide is a synthetic organic compound characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide typically involves the following steps:
Formation of the Adamantane Derivative: The starting material, adamantane, is functionalized to introduce a reactive group, such as a halide or hydroxyl group, at the 1-position.
Amidation Reaction: The functionalized adamantane is then reacted with 2-[(2-methoxyethyl)amino]acetic acid or its derivatives under appropriate conditions to form the desired acetamide compound. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound is used in biological research to investigate its effects on cellular processes and molecular pathways.
Mecanismo De Acción
The mechanism of action of N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The adamantane moiety may facilitate binding to hydrophobic pockets within proteins or membranes, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide can be compared with other similar compounds, such as:
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: A medication used to treat Alzheimer’s disease, also containing an adamantane moiety.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Uniqueness: The presence of the 2-[(2-methoxyethyl)amino]acetamide group in this compound distinguishes it from these related compounds, potentially conferring unique biological activities and applications.
Propiedades
Fórmula molecular |
C15H26N2O2 |
|---|---|
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-2-(2-methoxyethylamino)acetamide |
InChI |
InChI=1S/C15H26N2O2/c1-19-3-2-16-10-14(18)17-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13,16H,2-10H2,1H3,(H,17,18) |
Clave InChI |
PDKPMVYIKZKRQF-UHFFFAOYSA-N |
SMILES canónico |
COCCNCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



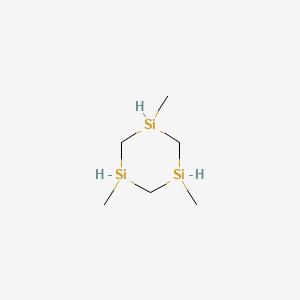
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)
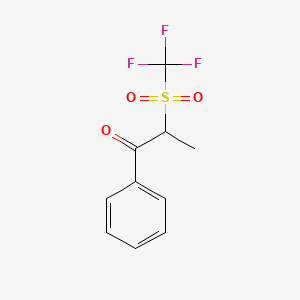
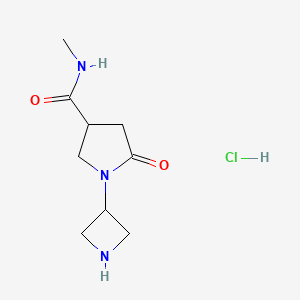
![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)
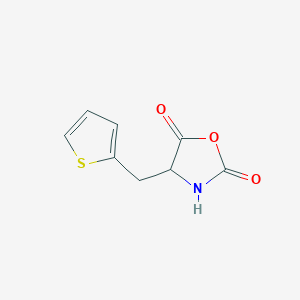
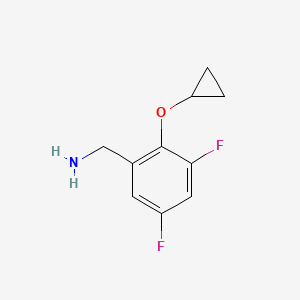
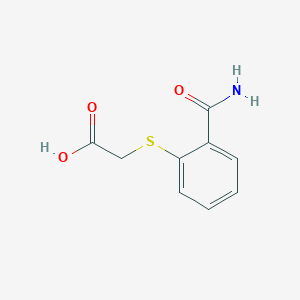
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
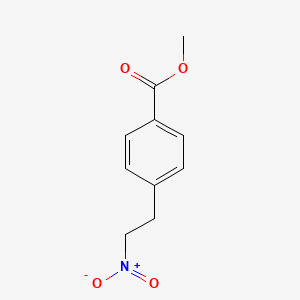
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)
